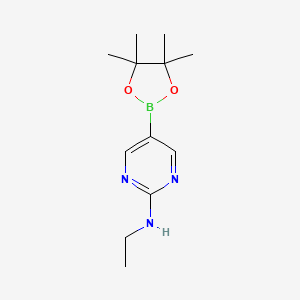

N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Description

Propriétés

IUPAC Name |

N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BN3O2/c1-6-14-10-15-7-9(8-16-10)13-17-11(2,3)12(4,5)18-13/h7-8H,6H2,1-5H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSWEVVTXWRLLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675235 | |

| Record name | N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-44-6 | |

| Record name | N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine typically involves the borylation of a pyrimidine precursor. One common method is the palladium-catalyzed borylation of 5-bromo-N-ethylpyrimidin-2-amine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The boron moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

Oxidation Reactions: The boron group can be oxidized to form boronic acids or other boron-containing derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium acetate or sodium carbonate.

Solvents: Commonly used solvents include DMF, tetrahydrofuran (THF), and toluene.

Major Products

Aryl or Vinyl Derivatives: Formed through cross-coupling reactions.

Boronic Acids: Formed through oxidation reactions.

Applications De Recherche Scientifique

N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

Medicinal Chemistry:

Material Science: Used in the development of new materials with unique properties.

Mécanisme D'action

The mechanism of action of N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is primarily related to its ability to participate in cross-coupling reactions. The boron moiety acts as a nucleophile, forming a bond with electrophilic carbon atoms in the presence of a palladium catalyst. This allows for the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .

Comparaison Avec Des Composés Similaires

The compound belongs to a class of boronic acid pinacol esters with pyrimidine or pyridine cores. Below is a detailed comparison with structurally analogous derivatives:

Substituent Variations on the Pyrimidine/Pyridine Ring

Key Observations:

- Substituent Effects: Ethyl vs. Pyrimidine vs. Pyridine Core: Pyrimidine derivatives (e.g., 1218791-44-6) have two nitrogen atoms in the aromatic ring, enhancing hydrogen-bonding capabilities compared to pyridine analogs (e.g., 1111637-92-3) .

Electronic and Steric Properties

- Electron-Withdrawing Groups : Compounds like 3-chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS: 1257432-01-1) introduce electron-withdrawing chlorine, reducing electron density at the boron center and altering reactivity in cross-coupling .

- Steric Effects : Bulky substituents (e.g., isobutyl in 1015242-06-4) slow reaction kinetics but reduce side reactions in crowded catalytic environments .

Activité Biologique

N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1218791-44-6 |

| Molecular Formula | C12H20BN3O2 |

| Molecular Weight | 249.12 g/mol |

| Purity | 97% |

Biological Activity Overview

This compound has been studied for its potential as an anticancer agent and its effects on various biological pathways. The dioxaborolane moiety is known for enhancing the bioactivity of compounds through improved solubility and metabolic stability.

Anticancer Activity

Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance:

- Mechanism of Action : The compound may exert its effects by modulating signaling pathways involved in cell cycle regulation and apoptosis. In vitro studies suggest that it can induce apoptosis in cancer cells by activating caspase pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by the following structural features:

- Dioxaborolane Group : Enhances solubility and metabolic stability.

- Pyrimidine Core : Known to interact with various biological targets including kinases and receptors.

- Ethyl Substitution : Impacts the lipophilicity and overall activity of the compound.

Case Studies

Several studies have investigated the biological effects of this compound and related analogs:

-

Study on Antiproliferative Effects :

- A study demonstrated that derivatives of pyrimidine with dioxaborolane groups exhibited significant antiproliferative effects against various cancer cell lines (e.g., MCF7 breast cancer cells).

- The IC50 values for these compounds ranged from 10 to 50 µM depending on specific structural modifications.

-

In Vivo Studies :

- Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. Results indicated a favorable absorption profile with promising tumor reduction rates in xenograft models.

Q & A

Basic: What are the recommended synthetic routes for preparing N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to form carbon-carbon bonds. A common approach involves reacting a halogenated pyrimidine precursor (e.g., 5-bromo-N-ethylpyrimidin-2-amine) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C . Post-reaction purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization requires strict control of moisture and oxygen levels due to the boronic ester’s sensitivity .

Basic: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

Characterization involves a multi-technique approach:

- NMR Spectroscopy: ¹H and ¹³C NMR validate the pyrimidine ring substitution pattern, ethylamine protons (~δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for N-CH₂), and boronic ester protons (δ ~1.3 ppm for pinacol methyl groups) .

- Mass Spectrometry (HRMS): Confirm molecular weight (C₁₂H₂₀BN₃O₂, MW 265.12 g/mol) via ESI-MS or MALDI-TOF .

- HPLC: Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

- X-ray Crystallography (if available): Resolve crystal structure to confirm stereoelectronic properties, as seen in related pyrimidine-boronate analogs .

Advanced: How can researchers optimize Suzuki-Miyaura reactions using this compound when encountering low yields or side products?

Methodological Answer:

Low yields often stem from boronic ester hydrolysis or catalyst deactivation. Mitigation strategies include:

- Moisture Control: Use anhydrous solvents and inert atmosphere (N₂/Ar) .

- Catalyst Screening: Test PdCl₂(dppf) or Pd(OAc)₂ with ligands like SPhos for enhanced stability .

- Base Optimization: Replace KOAc with Cs₂CO₃ for stronger activation .

- Side Product Analysis: Identify homocoupling byproducts (e.g., via GC-MS) and adjust stoichiometry (reduce excess aryl halide) .

- Kinetic Studies: Monitor reaction progress via TLC or in-situ IR to pinpoint degradation pathways .

Advanced: What analytical methods resolve contradictions in reported reactivity data for this compound?

Methodological Answer:

Discrepancies in reactivity (e.g., variable coupling efficiency) may arise from subtle structural differences or impurities. To address this:

- DFT Calculations: Model the compound’s electron density to predict reactivity sites (e.g., boronate electrophilicity) .

- Isotopic Labeling: Use deuterated analogs to trace reaction pathways and identify intermediates .

- Comparative Studies: Benchmark against structurally similar compounds (e.g., N-isopropyl analogs) to isolate substituent effects .

Advanced: How should researchers handle stability issues during long-term storage?

Methodological Answer:

The boronic ester is prone to hydrolysis. Recommended protocols:

- Storage Conditions: Store at 2–8°C in sealed, argon-purged vials with desiccants (e.g., molecular sieves) .

- Stability Monitoring: Conduct periodic NMR/HPLC checks to detect hydrolysis (appearance of boronic acid peaks at δ ~7–9 ppm) .

- Re-derivatization: If degraded, regenerate the boronic ester via pinacol esterification using BF₃·OEt₂ as a catalyst .

Advanced: What strategies are used to evaluate this compound’s potential in medicinal chemistry?

Methodological Answer:

For biological screening:

- Kinase Inhibition Assays: Test against kinase panels (e.g., EGFR, VEGFR) due to pyrimidine’s role in ATP-binding domains .

- Computational Docking: Use AutoDock or Schrödinger Suite to predict binding affinities to target proteins .

- Metabolic Stability: Assess microsomal half-life (e.g., human liver microsomes) to prioritize analogs for further study .

Advanced: How can researchers leverage computational tools to design derivatives with enhanced properties?

Methodological Answer:

- QSAR Modeling: Correlate substituent effects (e.g., ethyl vs. methyl groups) with logP, solubility, or reactivity using software like MOE .

- Molecular Dynamics (MD): Simulate interactions in biological membranes to optimize bioavailability .

- Synthetic Accessibility Scoring: Tools like Synthia prioritize derivatives with feasible synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.